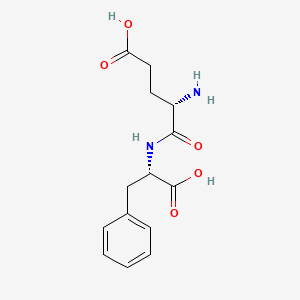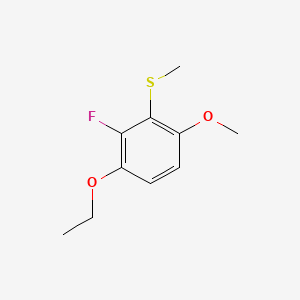
(3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13FO2S It is characterized by the presence of ethoxy, fluoro, methoxy, and methylsulfane functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxyphenol, 2-fluoro-6-methoxybenzene, and methylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the phenol group, facilitating nucleophilic substitution.
Reaction Steps: The deprotonated phenol reacts with methylsulfanyl chloride to form the desired product. The reaction is typically conducted at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluoro group, resulting in the formation of a hydrocarbon derivative.
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, anhydrous solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the fluoro group can enhance binding affinity to certain proteins, while the methylsulfane group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (3-Ethoxy-6-fluoro-2-methoxyphenyl)(methyl)sulfane
- (2-Fluoro-6-methoxyphenyl)(methyl)sulfane
Uniqueness
(3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, while the fluoro group provides stability and increased binding affinity in biological systems.
Properties
Molecular Formula |
C10H13FO2S |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-ethoxy-2-fluoro-4-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13FO2S/c1-4-13-7-5-6-8(12-2)10(14-3)9(7)11/h5-6H,4H2,1-3H3 |
InChI Key |
UPHDVPPUAHESFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)OC)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



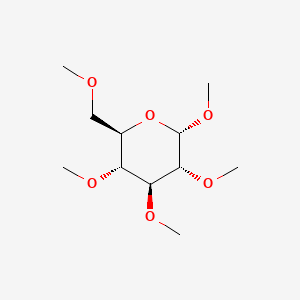
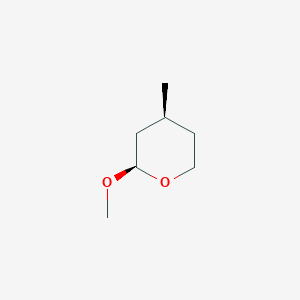

![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)


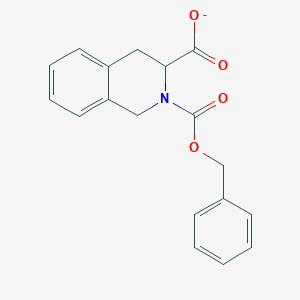



![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)
